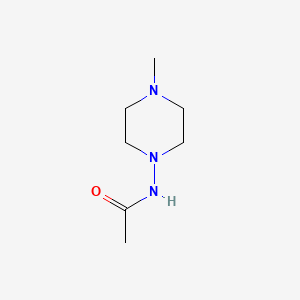

N-(4-Methyl-1-piperazinyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methylpiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c1-7(11)8-10-5-3-9(2)4-6-10/h3-6H2,1-2H3,(H,8,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMQAWIAVZLFEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NN1CCN(CC1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188479 | |

| Record name | N-(4-Methyl-1-piperazinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34924-88-4 | |

| Record name | N-(4-Methyl-1-piperazinyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034924884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC79447 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Methyl-1-piperazinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-METHYL-1-PIPERAZINYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGV0IJ8SEJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Modifications of N 4 Methyl 1 Piperazinyl Acetamide

Established Synthetic Routes for the Core N-(4-Methyl-1-piperazinyl)acetamide Moiety

The synthesis of the this compound core typically involves a multistep process. A common and established method begins with the acylation of a suitable aniline (B41778) precursor. For instance, the synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide involves the initial reaction of N-methyl-4-aminonitrobenzene with chloroacetyl chloride. chemicalbook.com This step is generally carried out in a solvent like ethyl acetate. The subsequent step involves the nucleophilic substitution of the chlorine atom by 1-methylpiperazine (B117243). chemicalbook.com The reaction is often heated to facilitate the formation of the desired product. Finally, a reduction of the nitro group to an amine is performed, commonly using a reducing agent like sodium dithionite (B78146) (hydrosulfite), to yield the final acetamide (B32628) derivative. chemicalbook.com

Another general approach involves the reaction of various anilines with bromoacetyl bromide to form intermediate α-bromoacetanilides. researchgate.net These intermediates can then be reacted with a piperazine (B1678402) derivative, such as phenylpiperazine, often in the presence of a promoter like lithium hydride in a solvent such as dimethylformamide (DMF), to yield the final piperazine-based acetanilides. researchgate.net

The table below summarizes a typical synthesis of an this compound derivative.

| Step | Reactants | Reagents/Solvents | Key Transformation |

| 1 | N-methyl-4-aminonitrobenzene, Chloroacetyl chloride | Ethyl acetate | Acylation of the aniline nitrogen |

| 2 | Intermediate from Step 1, 1-Methylpiperazine | - | Nucleophilic substitution of chloride |

| 3 | Intermediate from Step 2 | Sodium dithionite, Ammonia, Water | Reduction of the nitro group |

| Table 1: Established Synthetic Route for an this compound Derivative. chemicalbook.com |

Novel Synthetic Approaches to this compound Derivatives

Recent research has focused on developing more efficient and versatile synthetic methods for this compound derivatives. These novel approaches often aim to improve yields, reduce reaction times, or allow for the introduction of a wider range of functional groups.

One such approach involves a one-pot synthesis method. For example, a method for preparing N-(2,6-dimethylphenyl)-2-(1-piperazinyl)acetamide has been disclosed where piperazine dihydrochloride (B599025) is reacted with anhydrous piperazine to form piperazine monohydrochloride in situ. google.com This is then directly reacted with 2-chloro-N-(2,6-xylyl)acetamide under reflux conditions. google.com This method streamlines the process by avoiding the isolation of intermediates.

Another innovative strategy involves the use of different coupling agents and reaction conditions. For instance, the synthesis of novel 2-(1H-substituted-piperazin-1-yl)-N-(4-oxo-substituted-quinazolin-3(4H)-yl)-acetamides was achieved by reacting various piperazines with 2-chloro-N-(4-oxo-substituted-quinazolin-3(4H)-yl)-acetamides in the presence of anhydrous potassium carbonate. scispace.com This highlights the adaptability of the core synthetic strategy to create a library of diverse compounds.

The following table outlines a novel one-pot synthetic approach.

| Step | Reactants | Reagents/Solvents | Key Transformation |

| 1 | Piperazine dihydrochloride, Anhydrous piperazine | Absolute ethyl alcohol | In situ formation of piperazine monohydrochloride |

| 2 | Piperazine monohydrochloride, 2-chloro-N-(2,6-xylyl)acetamide | - | Nucleophilic substitution and product formation |

| Table 2: Novel One-Pot Synthesis of an N-Aryl-2-(1-piperazinyl)acetamide. google.com |

Derivatization Strategies for Structural Elucidation and Activity Optimization

Derivatization of the this compound scaffold is a critical strategy for both confirming the structure of new compounds and optimizing their biological activity. By systematically modifying different parts of the molecule, researchers can probe the structure-activity relationship (SAR).

For instance, in a series of N-phenylacetamide sulphonamides, the derivative N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide demonstrated significant analgesic activity. nih.gov This suggests that the incorporation of a sulfonyl group in conjunction with the methylpiperazinyl moiety can enhance the desired pharmacological properties.

Furthermore, the synthesis of hybrid molecules that incorporate the this compound core with other pharmacophores is a common strategy. For example, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide acts as a key reagent in the preparation of the multi-kinase inhibitor, nintedanib. chemicalbook.comepo.org In this context, the acetamide derivative is reacted with other complex chemical entities to build the final drug molecule. epo.org

The table below illustrates examples of derivatization for activity optimization.

| Core Structure | Derivatization | Resulting Compound Class | Observed Activity Enhancement |

| N-phenylacetamide | Sulfonylation and incorporation of 4-methylpiperazine | N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide | Analgesic activity nih.gov |

| N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | Condensation with an oxindole (B195798) derivative | Nintedanib precursor | Angiokinase inhibitory and antitumor activity chemicalbook.comepo.org |

| Table 3: Derivatization Strategies and Their Impact on Biological Activity. |

Stereoselective Synthesis of this compound Analogues

The introduction of chiral centers into the this compound structure can have a profound impact on its biological activity. Therefore, the development of stereoselective synthetic methods is of significant importance.

While specific examples for the stereoselective synthesis of this compound itself are not extensively detailed in the provided results, general principles of stereoselective synthesis of piperidine (B6355638) and piperazine derivatives are well-established and can be applied. These methods often utilize chiral auxiliaries, chiral catalysts, or chiral starting materials. researchgate.net

For instance, the stereoselective reductive amination of ketones is a key step in synthesizing chiral piperazine derivatives. acs.orgnih.gov This reaction often requires the use of a Lewis acid, such as titanium(IV) isopropoxide, to achieve high diastereoselectivity. acs.orgnih.gov The choice of the protecting group on the piperazine nitrogen can also influence the stereochemical outcome of subsequent reactions. acs.org

The synthesis of methylated analogues of a κ-receptor agonist, which contains a piperazine-1-carboxylate structure, demonstrates the importance of stereochemistry. nih.gov In this work, the different stereoisomers exhibited significantly different binding affinities for the κ- and μ-opioid receptors, with the (S,S)-configured compounds showing the highest potency. acs.orgnih.gov This underscores the necessity of precise stereocontrol in the synthesis of biologically active piperazine-containing molecules.

| Synthetic Strategy | Key Features | Application |

| Asymmetric Michael Addition | Use of chiral auxiliaries or chiral catalysts. | Creation of chiral centers in cyclic structures. researchgate.net |

| Stereoselective Reductive Amination | Use of Lewis acids (e.g., Ti(OiPr)4) to enhance diastereoselectivity. | Synthesis of chiral piperazine derivatives from ketone precursors. acs.orgnih.gov |

| Use of Chiral Pool | Starting from enantiomerically pure natural products. | Access to specific stereoisomers. researchgate.net |

| Table 4: General Strategies for Stereoselective Synthesis of Piperazine Analogues. |

Structure Activity Relationship Sar Studies of N 4 Methyl 1 Piperazinyl Acetamide and Its Analogues

Influence of Substitutions on the Piperazine (B1678402) Ring

The piperazine ring is a key pharmacophoric feature in many biologically active compounds, and its substitution pattern significantly impacts activity. researchgate.netderpharmachemica.com

Impact of N-4 Methyl Group Modifications

The methyl group at the N-4 position of the piperazine ring plays a crucial role in the interaction of these molecules with their biological targets. Research has shown that even slight modifications to this group can lead to significant changes in activity. For instance, in a series of N-phenylacetamide sulphonamides, the N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide derivative exhibited notable analgesic activity. nih.gov In contrast, the unsubstituted piperazinyl analog showed a different activity profile, highlighting the importance of the N-4 methyl group. nih.gov

In other studies, replacing the N-4 methyl group with larger or more complex substituents has been explored. For example, the substitution of the N-4 methyl group with various aryl groups in a series of 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives was investigated for its effect on anticholinesterase activity. tandfonline.com The results indicated that the nature of the substituent at the N-4 position significantly modulates the inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tandfonline.com

| Compound | N-4 Substituent | Biological Activity | Reference |

| N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide | Methyl | Analgesic | nih.gov |

| N-(4-(piperazin-1-ylsulfonyl) phenyl) acetamide (B32628) | Hydrogen | Anti-hypernociceptive | nih.gov |

| 2-(4-Aryl-piperazin-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide | Various Aryl groups | Anticholinesterase | tandfonline.com |

Effects of Substitutions at Piperazine Ring Carbons

While substitutions at the nitrogen atoms of the piperazine ring are more common, modifications at the carbon atoms have also been investigated. These substitutions can influence the conformation of the piperazine ring and its steric and electronic properties, thereby affecting biological activity. However, detailed SAR studies focusing specifically on carbon substitutions of the piperazine ring in N-(4-Methyl-1-piperazinyl)acetamide analogs are less frequently reported in the readily available literature.

Role of the Acetamide Moiety Modifications

The acetamide moiety is another critical component of the this compound scaffold, and its modification has been a key strategy in SAR studies. nih.govmdpi.com

Alterations to the Amide Nitrogen Substituents

The substituent on the amide nitrogen can significantly influence the biological activity of this compound analogs. For instance, in a series of compounds designed as Heme Oxygenase-1 (HO-1) inhibitors, N-methylation of an anilide derivative did not significantly improve inhibitory potency. nih.gov Furthermore, a bulkier benzyl (B1604629) substituent on the amide nitrogen showed comparable activity to its N-methyl analog, suggesting that the enzyme active site may not tolerate substituents much larger than a methyl group. nih.gov

In another study on anticonvulsant N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the type of substituent at the 3-position of the anilide moiety was closely linked to anticonvulsant activity. nih.gov Specifically, N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide was effective in the maximal electroshock (MES) test. nih.gov

| Compound | Amide Nitrogen Substituent | Biological Activity | Reference |

| N-Methyl anilide derivative | Methyl | HO-1 Inhibition | nih.gov |

| N-Benzyl anilide derivative | Benzyl | HO-1 Inhibition | nih.gov |

| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 3-Chlorophenyl | Anticonvulsant | nih.gov |

Variations in the Acetyl Group

Modifications to the acetyl group of the acetamide moiety can also have a profound impact on biological activity. In the development of HO-1 inhibitors, elongating the central chain and replacing the acetyl group with more lipophilic phenyl or phenylmethyl substituents was explored. nih.gov The N-acetyl derivative was found to be almost inactive, while compounds with phenyl and phenylmethyl groups showed IC50 values comparable to the hit compound. nih.gov This indicates that the size and lipophilicity of this part of the molecule are important for potent inhibition.

Contribution of Linker Regions to Biological Activity

In many analogs of this compound, a linker region connects the piperazine and acetamide moieties to other chemical scaffolds. The nature and length of this linker are critical for optimal biological activity. For example, in the design of HO-1 inhibitors, shortening the central connecting chain from four to three atoms in anilide compounds generally resulted in poor inhibitory activity. nih.gov Conversely, elongating the chain to five atoms, with a concomitant inversion of the amide bond, led to compounds with restored activity. nih.gov

In a different series of compounds, a sulfonyl group acts as a linker between a phenyl ring and the piperazine moiety. nih.gov The resulting N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide demonstrated good analgesic activity, suggesting that the sulfonamide linker is well-tolerated and contributes to the desired pharmacological profile. nih.gov

| Analog Series | Linker Modification | Impact on Biological Activity | Reference |

| HO-1 Inhibitors | Shortening chain from 4 to 3 atoms | Decreased activity | nih.gov |

| HO-1 Inhibitors | Elongating chain to 5 atoms | Restored activity | nih.gov |

| Analgesic Sulfonamides | Sulfonyl linker | Good analgesic activity | nih.gov |

Conformational Analysis and its Correlation with Activity

The three-dimensional arrangement of a molecule, its conformation, is pivotal in determining its interaction with biological targets. For this compound and its analogues, two primary conformational phenomena significantly influence their biological activity: the rotation of the N-C amide bond and the conformational state of the piperazine ring itself. nih.gov

The piperazine ring, similar to cyclohexane, can adopt several conformations, including the stable, low-energy chair form and higher-energy boat and twist-boat forms. nih.gov The chair conformation is generally the most populated state for piperazine-containing drugs. X-ray diffraction studies on piperazine-based polyamines have confirmed that the piperazine rings predominantly adopt a chair conformation in the solid state. acs.org This conformational preference is crucial as it dictates the spatial orientation of the substituents on the piperazine ring, which in turn affects how the molecule fits into a receptor's binding pocket.

A second critical conformational aspect is the hindered rotation around the amide bond (N-CO). Due to the partial double bond character of the C-N bond in the acetamide group, rotation is restricted, leading to the existence of distinct rotamers (conformational isomers). nih.gov This restricted rotation, combined with the interconversion of the piperazine ring's chair conformations, results in a complex conformational landscape for these molecules. nih.govresearchgate.net

Temperature-dependent 1H NMR spectroscopy has been a valuable tool in studying the conformational dynamics of N-acylated piperazines, which are close analogues of this compound. nih.govresearchgate.net These studies reveal that even at room temperature, these molecules exist as a mixture of conformers. The interconversion between these conformers can be slow on the NMR timescale, allowing for their individual observation. nih.gov

The energy barrier for these conformational changes, specifically the Gibbs free activation energy (ΔG‡), can be determined from these NMR studies. This energy barrier provides insight into the flexibility of the molecule. A higher energy barrier indicates a more rigid structure, which can be advantageous for biological activity if the preferred conformation aligns well with the binding site of the target protein. Conversely, a more flexible molecule might be able to adapt its conformation to fit into various binding sites, which could be beneficial or lead to off-target effects.

The biological activity of piperazine derivatives is often linked to their ability to interact with specific residues in a protein's active site. The conformation of the molecule determines the presentation of key pharmacophoric features, such as hydrogen bond donors and acceptors, and hydrophobic groups, to the receptor. For instance, in 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies of imidazole-piperazine derivatives with anticancer activity, the steric and electrostatic fields surrounding the molecules were found to be critical for their biological effect. koreascience.krscispace.comresearchgate.net These fields are directly shaped by the molecule's conformation.

The following interactive table presents data from a study on N-benzoylated piperazines, which serve as analogues to illustrate the conformational dynamics. The data shows the Gibbs free activation energy (ΔG‡) for the rotation of the amide bond, which is a key conformational change.

| Compound (Analogue) | Solvent | Coalescence Temperature (TC) [K] | Gibbs Free Activation Energy (ΔG‡) [kJ mol-1] |

|---|---|---|---|

| N,N'-Dibenzoylpiperazine | CDCl3 | 288 | 60.8 |

| N,N'-Dibenzoylpiperazine | DMSO-d6 | 298 | 62.5 |

| N-Benzoyl-N'-methylpiperazine | CDCl3 | 283 | 59.5 |

| N-Benzoyl-N'-methylpiperazine | DMSO-d6 | 293 | 61.2 |

Data adapted from NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. nih.gov

Pharmacological Characterization: in Vitro and Ex Vivo Investigations

Receptor Binding and Ligand Affinity Studies

No studies detailing the binding affinity or functional activity of N-(4-Methyl-1-piperazinyl)acetamide at any dopamine (B1211576) receptor subtypes, including the D4 receptor, were identified.

There is no available data on the interaction of this compound with any serotonin (B10506) receptor subtypes.

Screening results or interaction profiles of this compound with other G-Protein Coupled Receptors are not documented in the available literature.

Information regarding the binding or functional effects of this compound on other neurotransmitter systems is not available.

Enzyme Inhibition and Modulation Assays

No data from in vitro or ex vivo assays evaluating the potential inhibitory or modulatory effects of this compound on acetylcholinesterase or butyrylcholinesterase have been reported.

Kinase Inhibition Profiles

An extensive search of scientific literature and chemical databases did not yield specific data on the kinase inhibition profile of this compound. While various derivatives of piperazine (B1678402) and acetamide (B32628) are explored as kinase inhibitors, no studies detailing the direct inhibitory activity of this specific compound against any kinase targets were identified.

Acyl-CoA:Cholesterol O-Acyltransferase (ACAT) Inhibition

There is no available scientific information to suggest that this compound has been evaluated as an inhibitor of Acyl-CoA:Cholesterol O-Acyltransferase (ACAT). Research on ACAT inhibitors has focused on other, structurally distinct molecules, and the activity of this compound in this context has not been reported.

Other Enzymatic Targets

Beyond kinases and ACAT, there is no documented evidence of this compound being investigated for its inhibitory effects on other specific enzymatic targets. Its broader pharmacological profile concerning enzyme interactions remains uncharacterized in the available scientific literature.

Cell-Based Biological Activity Assessments

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

No studies documenting the antiproliferative or cytotoxic effects of this compound on cancer cell lines were found in the public domain. Consequently, there is no data available to characterize its potential as an anticancer agent.

As there are no primary studies on the cytotoxic effects of this compound, the mechanisms by which it might induce apoptosis have not been investigated. There is no information regarding its impact on apoptotic pathways, such as caspase activation or regulation of Bcl-2 family proteins.

Similarly, the effect of this compound on cell cycle progression in any cell line has not been reported. No data exists to suggest whether this compound can induce cell cycle arrest at any phase (e.g., G1, S, G2, or M).

Antimicrobial Efficacy Studies

The piperazine nucleus is a well-established scaffold in medicinal chemistry, recognized for its utility in developing agents with a wide range of biological activities, including antimicrobial effects asianpubs.org.

Derivatives of piperazine have demonstrated notable antibacterial properties. For instance, modifications of existing antibiotics, such as ciprofloxacin (B1669076), with N-4 piperazinyl derivatives have been shown to enhance potency, particularly against Gram-positive bacteria like Staphylococcus aureus researchgate.net. The introduction of the piperazinyl moiety can improve crucial properties such as membrane penetration and binding to bacterial targets researchgate.net. While specific data on this compound is not available, the general efficacy of related structures suggests that this chemical class is a promising area for antibacterial drug discovery nih.gov.

The piperazine moiety is also a key component in a variety of antifungal agents asianpubs.org. Research into a series of N4-(piperazinoyl-methyl)-N,N-diaryl-2-(3-oxo-1,4-benzothiazin-2-yl) acetamides revealed that some of these compounds exhibited significant antifungal activity against pathogenic fungi such as Tricophyton rubrum, Epidermophyton floccosum, and Malassazia furfur asianpubs.org. Another study on N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides found that certain derivatives had better antifungal activity against Candida albicans and Aspergillus niger than the reference drug fluconazole (B54011) researchgate.net. These findings underscore the potential of the piperazine-acetamide scaffold in the development of new antifungal therapies.

A critical challenge in treating bacterial infections is the rise of multidrug resistance (MDR), often mediated by bacterial efflux pumps that expel antibiotics from the cell. Piperazine derivatives have been identified as potent efflux pump inhibitors (EPIs) mdpi.com. Specifically, compounds like 1-(1-naphthylmethyl)-piperazine (NMP) can reverse MDR in Gram-negative bacteria, including clinical isolates of Enterobacter aerogenes and Klebsiella pneumoniae, by inhibiting RND-type efflux pumps nih.gov. This inhibition restores the susceptibility of resistant bacteria to antibiotics such as levofloxacin (B1675101) and tetracycline (B611298) nih.gov. The mechanism is believed to be competitive inhibition of the efflux pumps mdpi.com. While the specific action of this compound has not been reported, the established activity of related arylpiperazines suggests that it could be a candidate for further investigation in this area mdpi.comnih.gov.

Anti-inflammatory Pathways and Cytokine Modulation

Piperazine derivatives have been investigated for their anti-inflammatory properties. Studies on various compounds incorporating a piperazine ring show a capacity to modulate key inflammatory pathways nih.govmdpi.com. For example, the derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone was found to reduce paw edema and cell migration in carrageenan-induced pleurisy models nih.gov. A key mechanism identified was the significant reduction in the levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) nih.gov. Similarly, a series of methyl salicylate (B1505791) derivatives bearing a piperazine moiety demonstrated potent, dose-dependent anti-inflammatory activities in models of xylol-induced ear edema and carrageenan-induced paw edema mdpi.com. These findings suggest that compounds containing the piperazine scaffold may exert their anti-inflammatory effects by downregulating the production of crucial inflammatory mediators.

Neurobiological Assessments in Cellular Models (e.g., Neuronal Protection, Neurotransmitter Uptake)

The piperazine-acetamide structure is present in compounds with significant neurobiological activity. Analogues of modafinil, which are 2-[(diphenylmethyl)sulfinyl]acetamide derivatives, have been developed as atypical dopamine transporter (DAT) inhibitors nih.govacs.org. These compounds bind to DAT, blocking the reuptake of dopamine and thus modulating neurotransmitter levels nih.gov. Furthermore, a different and more complex acetamide derivative containing a piperazine ring, A-369508 ([2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide]), has been identified as a potent and selective agonist for the dopamine D4 receptor nih.gov. Its activity was confirmed by its ability to inhibit forskolin-induced cAMP in cells transfected with the human dopamine D4.4 receptor nih.gov. Although no direct neurobiological data exists for this compound, the activity of these related, more complex structures highlights the potential for this chemical family to interact with key central nervous system targets like monoamine transporters and receptors.

Immunomodulatory Effects (e.g., Osteoclast Differentiation Inhibition)

Recent research has highlighted the potent immunomodulatory effects of N-phenyl-piperazine-acetamide derivatives, particularly in the context of bone metabolism. Osteoclasts are cells responsible for bone resorption, and their excessive activity can lead to pathological bone loss, such as in osteoporosis nih.govmdpi.com.

Several related compounds have been shown to be strong inhibitors of osteoclastogenesis. N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) and N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl) significantly inhibit the formation of mature, multinucleated osteoclasts from bone marrow-derived macrophages in a dose-dependent manner nih.govnih.gov.

The mechanism of this inhibition involves the downregulation of key signaling pathways and transcription factors essential for osteoclast differentiation. These compounds have been shown to decrease the expression of osteoclast-specific markers, including c-Fos, nuclear factor of activated T-cells cytoplasmic 1 (NFATc1), DC-STAMP, cathepsin K, and matrix metalloproteinase-9 (MMP-9) nih.govmdpi.com. PPOA-N-Ac-2-Cl, in particular, was found to downregulate TRAF6, a critical signaling molecule downstream of the RANK receptor, which is essential for osteoclast activation nih.gov. Functionally, this inhibition of differentiation leads to decreased bone resorption activity and reduced formation of actin rings, which are crucial structures for osteoclast function mdpi.com.

Table 1: Summary of Pharmacological Activities of Related Piperazine Derivatives

| Compound Class/Derivative | Pharmacological Activity | Key Findings | Model System |

|---|---|---|---|

| N4-(piperazinoyl-methyl)-N,N-diaryl-2-(3-oxo-1,4-benzothiazin-2-yl) acetamides | Antifungal Activity | Exhibited activity against Tricophyton rubrum, Epidermophyton floccosum, and Malassazia furfur. asianpubs.org | In vitro antifungal assays |

| 1-(1-naphthylmethyl)-piperazine (NMP) | Efflux Pump Inhibition | Reverses multidrug resistance in E. aerogenes and K. pneumoniae by inhibiting RND-type efflux pumps. nih.gov | Clinical isolates of Enterobacteriaceae |

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Anti-inflammatory | Reduced cell migration and levels of pro-inflammatory cytokines TNF-α and IL-1β. nih.gov | Carrageenan-induced pleurisy in mice |

| [2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide] (A-369508) | Neurobiological (Receptor Agonism) | Potent and selective agonist at the dopamine D4 receptor. nih.gov | CHO cells transfected with human D4.4 receptor |

| N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) | Immunomodulatory (Osteoclast Inhibition) | Inhibited osteoclast differentiation and downregulated markers like c-Fos, NFATc1, and MMP-9. nih.govmdpi.com | Bone marrow-derived macrophages |

| N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl) | Immunomodulatory (Osteoclast Inhibition) | Inhibited osteoclastogenesis by downregulating TRAF6 expression. nih.gov | In vitro cellular models |

Based on a comprehensive review of publicly available scientific literature, there is no specific research data on the antiviral or anti-tuberculosis activity of the chemical compound this compound.

Therefore, the requested article sections focusing on the pharmacological characterization of this specific compound's antiviral activity in cellular systems and its anti-tuberculosis activity cannot be generated. Scientific investigation into these particular biological activities of this compound has not been reported in the accessible literature.

Pharmacodynamic Studies in Animal Models

Analgesic and Anti-hypernociceptive Effects in Preclinical Pain Models

Derivatives of N-(4-Methyl-1-piperazinyl)acetamide have been investigated for their potential to alleviate pain. A notable analogue, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide , has demonstrated significant analgesic activity, with potency comparable or superior to that of paracetamol in preclinical evaluations. In the same series of N-phenylacetamide sulphonamides, other related compounds, N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide and N-(4-(piperazin-1-ylsulfonyl) phenyl) acetamide (B32628) , exhibited important anti-hypernociceptive effects, particularly in models of inflammatory pain.

Another derivative, 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide , has also been reported to possess analgesic effects in various animal models.

| Compound | Observed Effect | Model | Reference |

|---|---|---|---|

| N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide | Good analgesic activity | Preclinical pain models | |

| N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide | Anti-hypernociceptive activity | Inflammatory pain models | |

| N-(4-(piperazin-1-ylsulfonyl) phenyl) acetamide | Anti-hypernociceptive activity | Inflammatory pain models | |

| 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide | Analgesic effects | Animal models |

Anticonvulsant Activity in Epilepsy Models

The anticonvulsant potential of this compound derivatives has been a subject of significant research. In a study of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide was found to be effective in the maximal electroshock (MES) test in mice. mdpi.comnih.gov

Another study on quinazolin-4-(3H)-one derivatives showed that N-(2-((2-Chlorophenoxy)methyl)-4-oxo-quinazolin-3(4H)-yl)-2-(4-methylpiperazin-1-yl)acetamide was among the compounds that exhibited moderate to significant anticonvulsant properties when compared to diazepam. drugbank.com Furthermore, research on pyrrolidine-2,5-dione derivatives identified compounds with a 4-methylpiperazin-1-yl group as having anticonvulsant activity in the MES seizure test. nih.gov

| Compound/Derivative Class | Test Model | Key Finding | Reference |

|---|---|---|---|

| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Maximal Electroshock (MES) | Showed protective effect. | mdpi.comnih.gov |

| N-(2-((2-Chlorophenoxy)methyl)-4-oxo-quinazolin-3(4H)-yl)-2-(4-methylpiperazin-1-yl)acetamide | Not specified | Moderate to significant activity compared to diazepam. | drugbank.com |

| N-(4-methylpiperazin-1-yl)-pyrrolidine-2,5-dione derivatives | Maximal Electroshock (MES) | Exhibited anticonvulsant activity. | nih.gov |

Central Nervous System (CNS) Activity Assessments (e.g., Sedative-Hypnotic Effects, Anxiolytic Potential)

The impact of this compound analogues on the central nervous system has been evaluated for sedative-hypnotic and anxiolytic effects. A series of 2-phenyl-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]isoindolin-1-one analogues demonstrated potent sedative-hypnotic activity in mice. drugs.com

In contrast, a lidocaine (B1675312) analogue, N-(2,6-Dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide , which features a piperidine (B6355638) ring instead of piperazine (B1678402), showed a dose-dependent sedative-hypnotic effect but lacked anti-anxiety activity in mice. ncats.io The compound 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide has been reported to have potential anxiolytic effects in animal models. Furthermore, a complex derivative, Acetamide, N-(10,11-dihydro-11-(4-methyl-1-piperazinyl)dibenzo(b,f)thiepin-2-yl)-, methanesulfonate, hydrate , is being investigated for its potential as an antipsychotic, antidepressant, and anti-anxiety agent due to its ability to interact with various neurotransmitter systems. nih.gov

| Compound | Observed CNS Effect | Animal Model | Reference |

|---|---|---|---|

| 2-phenyl-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]isoindolin-1-one analogues | Potent sedative-hypnotic activity | Mice | drugs.com |

| 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide | Anxiolytic effects | Animal models | |

| Acetamide, N-(10,11-dihydro-11-(4-methyl-1-piperazinyl)dibenzo(b,f)thiepin-2-yl)-, methanesulfonate, hydrate | Potential antipsychotic, antidepressant, and anti-anxiety | Not specified | nih.gov |

Antiemetic Properties in Emesis Models

The antiemetic properties of derivatives containing the 4-methyl-1-piperazinyl moiety have been demonstrated, most notably with Netupitant . This compound, with the chemical name N,α,α-Trimethyl-N-[4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinyl]-3,5-bis(trifluoromethyl)-benzeneacetamide, is a selective antagonist of substance P/neurokinin-1 (NK1) receptors. nih.gov The 4-methylpiperazinyl group in Netupitant is crucial for its binding to the NK1 receptor, which mediates its antiemetic effects. It is used in a fixed combination with palonosetron (B1662849) for the prevention of both acute and delayed nausea and vomiting associated with cancer chemotherapy. nih.gov

In Vivo Anti-Tuberculosis Efficacy

The potential of this compound derivatives as anti-tuberculosis agents has been explored. Naphthamide derivatives, including N-(4-Methyl-1-piperazinyl)-1-naphthamide , have been investigated for their activity against Mycobacterium tuberculosis. The lipophilicity of these compounds is believed to contribute to their efficacy.

Another class of derivatives, tetrahydronaphthalene amides (THNAs), such as those based on a N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide core, have been identified as a new class of ATP synthase inhibitors effective in preventing the growth of M. tuberculosis in culture. Furthermore, recent research on Piperazinyl-N-aryl acetamides and 1,3,4-thiadiazole (B1197879) hybrids has identified them as potential DprE1 inhibitors with promising anti-tubercular activity. evitachem.com

| Compound/Derivative Class | Mechanism/Target | Key Finding | Reference |

|---|---|---|---|

| N-(4-Methyl-1-piperazinyl)-1-naphthamide | Not specified | Investigated for activity against M. tuberculosis. | |

| Tetrahydronaphthalene amides (THNAs) | ATP synthase inhibition | Effective in preventing M. tb growth in culture. | |

| Piperazinyl-N-aryl acetamides and 1,3,4-thiadiazole Hybrids | DprE1 inhibition | Promising anti-tubercular activity. | evitachem.com |

Modulation of Bone Resorption in Osteoporosis Models

Several acetamide derivatives containing the piperazine moiety have been shown to modulate bone resorption, suggesting potential applications in treating osteoporosis. N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) significantly inhibited the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages in a dose-dependent manner. mdpi.com NAPMA was also shown to downregulate the expression of key osteoclast-specific markers. In vivo studies demonstrated that NAPMA offered a protective effect against ovariectomy-induced bone loss in a mouse model of osteoporosis.

Similarly, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl) and N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz) have been reported to inhibit osteoclast differentiation and bone resorption activity, highlighting the potential of this chemical class in treating bone diseases associated with excessive bone resorption.

| Compound | In Vitro Effect | In Vivo Effect | Reference |

|---|---|---|---|

| N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) | Inhibited osteoclast differentiation and bone resorption. | Protected against ovariectomy-induced bone loss in mice. | mdpi.com |

| N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl) | Inhibited osteoclast differentiation and bone resorption. | Not specified | |

| N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz) | Inhibited osteoclastogenesis and bone resorption. | Prevented OVX-induced bone loss in mice. |

Preclinical Pharmacokinetics and Metabolism of N 4 Methyl 1 Piperazinyl Acetamide Analogues

Absorption and Distribution Studies in Animal Models

The absorption and distribution profile of a drug candidate determines its concentration and duration at the target site. For analogues of N-(4-Methyl-1-piperazinyl)acetamide, these characteristics are heavily influenced by the core structure to which the piperazine (B1678402) group is attached.

Plasma Concentration-Time Profiles

Following administration in animal models, analogues containing the 4-methyl-piperazinyl moiety exhibit distinct plasma concentration-time profiles. For instance, studies on the synthetic opioid U-47700, which contains a related N,N-dimethylamino group, show that plasma levels rise linearly with the administered dose, achieving maximum concentration (Cmax) between 15 and 38 minutes in rats. researchgate.net Similarly, the tyrosine kinase inhibitor Imatinib, which features a 4-methyl-piperazinyl group, demonstrates rapid clearance from plasma in animal models. nih.gov

The pharmacokinetic parameters for active substances are typically determined to understand their systemic exposure. Key parameters include the maximum plasma concentration (Cmax), the time to reach that peak (Tmax), and the total exposure over time as represented by the area under the concentration-time curve (AUC). europa.eu

Pharmacokinetic Profile of U-47700 in Male Rats

| Dose (mg/kg, s.c.) | Cmax (ng/mL) | Tmax (min) |

|---|---|---|

| 0.3 | 18.4 ± 3.4 | 15 |

| 1.0 | 70.3 ± 13.0 | 38 |

| 3.0 | 222.0 ± 29.8 | 38 |

Data derived from a study on the pharmacokinetics of U-47700 in male Sprague-Dawley rats. researchgate.net

Tissue Distribution and Organ Accumulation

Tissue distribution studies reveal where a compound accumulates in the body. For piperazine-containing analogues, distribution can be widespread. In animal studies with [N-¹¹C-methyl]imatinib, the radiolabel was found to concentrate primarily in the liver and kidneys, with significant accumulation over time in the gallbladder, indicating excretion through the gastrointestinal tract. nih.gov The label also peaked early in the heart, lungs, and spleen but was cleared rapidly from these organs. nih.gov This pattern of distribution highlights the significant role of metabolic and excretory organs in the clearance of such compounds.

Blood-Brain Barrier Penetration Assessments

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). The physicochemical properties of a molecule, such as its size, lipophilicity, and hydrogen bonding potential, are key determinants of BBB penetration. researchgate.net The inclusion of a 4-methylpiperazinyl group can significantly influence this property.

In a series of benzamide-based histone deacetylase (HDAC) inhibitors, the addition of a 4-methylpiperazinyl-1-methyl group led to a four- to eight-fold higher whole-brain uptake compared to the parent compound in animal models. nih.govacs.org This suggests that this specific moiety can enhance BBB permeability. However, further modifications, such as replacing the N-methylpiperazine with a dimethylamino group, can sometimes improve BBB penetration even more by reducing the polar surface area. nih.govacs.org

Brain Uptake of Carbon-11 Labeled Benzamide HDAC Inhibitors in Animal Models

| Compound Type | Peak Brain Uptake (%ID/cc) | Time Post-Injection (min) |

|---|---|---|

| [11C]MS-275 (Reference) | ~0.002 | 15 |

| 4-methylpiperazinyl-1-methyl derivatives | ~0.008 - 0.016 | 15 |

| N,N-dimethylaminomethyl derivatives | ~0.015 | 5 |

%ID/cc = percent of injected dose per cubic centimeter of brain tissue. Data from PET imaging studies. nih.govacs.org

Metabolic Fate and Biotransformation Pathways

The biotransformation of this compound analogues is extensive and primarily occurs in the liver. The metabolic pathways involve several key reactions that modify the compound to facilitate its excretion.

Identification and Characterization of Metabolites

Piperazine derivatives undergo several common metabolic transformations. nih.gov The metabolism of HP236, an antipsychotic agent with a piperazine ring, has been shown to involve N-dealkylation at the piperazine ring, oxidation of the molecule to form sulfoxides and sulfones, and cleavage of an attached thiazolidinone ring. nih.gov In rats, the major circulating metabolite of HP236 resulted from the cleavage of the thiazolidinone ring. nih.gov

Another common pathway is demethylation. The synthetic opioid U-47700 is metabolized to N-desmethyl-U-47700 and N,N-didesmethyl-U-47700, with these metabolites reaching plasma concentrations comparable to the parent drug. researchgate.net For other piperazine compounds, metabolic phase II reactions such as glucuronidation or sulfation of phenolic metabolites can also occur. psu.edu

Identified Metabolites of Selected Piperazine Analogues

| Parent Compound | Metabolite | Metabolic Pathway |

|---|---|---|

| HP236 | 3-(4-(1-piperazinyl]butyl]-2, 5,5-trimethyl-4-thiazolidinone | N-dealkylation |

| HP236 | N-acetyl-N-[4-[4-(6-fluorobenzo[b] thien-3-yl)-1-piperazinyl]-butyl]-2-methyl-propanamide | Ring Cleavage |

| U-47700 | N-desmethyl-U-47700 | N-demethylation |

| U-47700 | N,N-didesmethyl-U-47700 | N-demethylation |

| 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) | 1-(4-hydroxyphenyl)piperazine (4-HO-PP) | O-demethylation |

Data compiled from studies on the metabolism of HP236 nih.gov, U-47700 researchgate.net, and MeOPP tandfonline.com.

Enzyme Systems Involved in Metabolism

The metabolism of piperazine derivatives is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver. nih.gov Specific isoforms of CYP are responsible for the primary metabolic steps.

Studies on various arylpiperazine derivatives have identified CYP3A4 as the main isoform contributing to their biotransformation. bibliotekanauki.pl For other analogues, such as 1-(4-methoxyphenyl)piperazine (MeOPP), the polymorphically expressed CYP2D6 is the primary enzyme responsible for its O-demethylation. psu.edutandfonline.com The involvement of specific CYP enzymes like CYP3A4 and CYP2D6 is a critical consideration in drug development, as it points to a high potential for drug-drug interactions, given that these enzymes are responsible for the metabolism of a large percentage of all drugs. bibliotekanauki.pl

Excretion Routes and Clearance Mechanisms

The elimination of xenobiotics from the body is a critical aspect of their pharmacokinetic profile, primarily occurring through renal and fecal (biliary) excretion. For piperazine derivatives, evidence from preclinical studies suggests that a combination of these pathways is typically involved.

The clearance of a compound is the measure of its elimination from the body and is influenced by both metabolism and excretion. For many piperazine analogues, clearance is a combination of hepatic (metabolic) and renal processes.

For instance, studies on various piperazine derivatives have indicated that they are eliminated through both hepatic metabolism and renal excretion. nih.gov The relative contribution of each pathway can be influenced by the specific chemical substitutions on the piperazine ring, which affect properties such as lipophilicity and susceptibility to metabolic enzymes. For example, more polar metabolites are generally more readily excreted by the kidneys.

One analogue, para-fluorophenylpiperazine, has been shown to undergo hepatic metabolism and renal excretion. wikipedia.org Similarly, benzylpiperazine is also cleared from the body via hepatic metabolism and subsequent renal excretion of its metabolites. wikipedia.org

The clearance mechanisms for piperazine derivatives are often complex. The primary clearance route can be hepatic metabolism, where the compounds are modified by enzymes, primarily the cytochrome P450 (CYP) system, to form more water-soluble metabolites that can be easily excreted. In some cases, the unchanged drug may also be cleared renally. The specific clearance values and half-lives are highly dependent on the individual compound's structure.

Preclinical studies on some piperazine derivatives have shown a range of clearance rates. For example, a study on a trisubstituted piperazine derivative, GC-67-HCl, in Sprague-Dawley rats showed a high clearance rate of 4646 mL/h/kg and a short half-life of 0.31 hours after intravenous administration. researchgate.net Another analogue, GC-78-HCl, exhibited a clearance rate of 4343 mL/h/kg and a half-life of 0.46 hours under similar conditions. researchgate.net In contrast, a different pyrimidine-based piperazine analogue showed a low clearance value of 1.5 ± 0.3 L/h/kg and a long half-life of 26.2 ± 0.9 hours in rats. mdpi.com

Table 1: Preclinical Pharmacokinetic Parameters of Selected Piperazine Analogues in Rats

| Compound | Dose and Route | Clearance (CL) | Half-life (t½) |

| GC-67-HCl | 2 mg/kg i.v. | 4646 mL/h/kg | 0.31 h |

| GC-78-HCl | 2 mg/kg i.v. | 4343 mL/h/kg | 0.46 h |

| Compound 24 | i.v. | 1.5 L/h/kg | 26.2 h |

Pharmacokinetic Interactions with Co-administered Compounds

Pharmacokinetic interactions are a significant consideration in drug development, as they can alter the exposure and, consequently, the efficacy and safety of co-administered drugs. For piperazine derivatives, including analogues of this compound, the potential for such interactions is primarily linked to their metabolism by cytochrome P450 enzymes and their interaction with drug transporters like P-glycoprotein (P-gp).

Many drugs are metabolized by the CYP enzyme system, and piperazine derivatives are no exception. Co-administration of a piperazine derivative that is a substrate for a particular CYP enzyme with an inhibitor or inducer of that same enzyme can lead to significant changes in its plasma concentrations. For example, if a piperazine analogue is metabolized by CYP3A4, co-administration with a potent CYP3A4 inhibitor like ketoconazole (B1673606) could lead to increased exposure and potential toxicity of the piperazine compound. Conversely, co-administration with a CYP3A4 inducer like rifampicin (B610482) could decrease its exposure and potentially reduce its efficacy.

Furthermore, some piperazine derivatives have been shown to be inhibitors of CYP enzymes themselves. For example, para-fluorophenylpiperazine has been identified as an inhibitor of various CYP enzymes in the liver, which could contribute to its side-effect profile when taken with other medications. wikipedia.org

P-glycoprotein is an efflux transporter that plays a crucial role in drug absorption and disposition by pumping substrates out of cells. Several piperazine derivatives have been identified as P-gp inhibitors. This inhibition can have a significant impact on the pharmacokinetics of co-administered drugs that are P-gp substrates.

A study investigating the effects of a piperazine derivative on the pharmacokinetics of paclitaxel (B517696), a known P-gp substrate, found that the piperazine compound acted as a potent P-gp inhibitor. nih.gov Co-administration of this piperazine derivative with orally administered paclitaxel in rats resulted in a significant increase in the area under the plasma concentration-time curve (AUC) and a decrease in the oral clearance of paclitaxel. nih.gov This suggests that the piperazine derivative enhanced the oral bioavailability of paclitaxel by inhibiting its P-gp-mediated efflux in the intestine. nih.gov

Table 2: Effect of a Piperazine Derivative (Compound 4) on the Pharmacokinetics of Orally Administered Paclitaxel (PTX) in Rats

| Treatment Group | Cmax (ng/mL) | Tmax (h) | AUCinf (ng·h/mL) | Oral Clearance (Cl/F) (mL/h) |

| PTX Oral Control | 189 ± 76 | 2.0 | 745 ± 208 | 8721 ± 2040 |

| PTX + Compound 4 (2 mg/kg) | 112 ± 55 | 2.0–8.0 | 1162 ± 322 | 4811 ± 1406 |

| PTX + Compound 4 (5 mg/kg) | 175 ± 0.032 | 3.0 | 1539 ± 209 | 3356 ± 455 |

| p < 0.05 compared with PTX oral control. Data are presented as mean ± S.D. nih.gov |

This capacity to inhibit P-gp highlights a significant potential for pharmacokinetic interactions between this compound analogues and a wide range of therapeutic agents that are P-gp substrates.

Computational Chemistry and Molecular Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors—physicochemical, topological, or electronic properties—that influence activity, QSAR models can predict the efficacy of novel, unsynthesized molecules. mdpi.comnih.gov This predictive capability significantly accelerates the lead optimization process in drug discovery. mdpi.com

For derivatives containing piperazine (B1678402) moieties, such as N-(4-Methyl-1-piperazinyl)acetamide, QSAR studies are crucial for understanding how structural modifications impact their biological effects. In a study focused on imidazole-piperazine derivatives as potential anticancer agents, 2D-QSAR models were developed to correlate structural features with activity against breast cancer cell lines. koreascience.krresearchgate.net The models highlighted the importance of specific descriptors, such as the count of single-bonded methyl groups (SsCH3count) and other topological indices, in influencing inhibitory activity. koreascience.kr The statistical significance of these models, validated through cross-validation and external test sets, provides a framework for designing more potent derivatives. researchgate.net

While a specific, detailed QSAR model solely for this compound is not extensively published, its inclusion in datasets for developing broader QSAR models for cytotoxic agents has been noted. semanticscholar.org The descriptors calculated for such a model would typically include those found to be significant for related piperazine-containing compounds.

Table 1: Examples of Descriptors Used in QSAR Models for Piperazine Derivatives

| Descriptor Type | Example Descriptor Name | Description | Potential Influence on Activity |

| Topological | SsCH3count | Count of single-bonded methyl groups in the molecule. | Can affect steric interactions and lipophilicity. |

| Topological | T_2_N_1 | Count of atoms with exactly two double bonds and one single bond. | Relates to the electronic environment and potential for specific interactions. |

| Thermodynamic | Heat of Formation | The energy released or absorbed when a compound is formed from its constituent elements. | Relates to the stability of the compound. nih.gov |

| Spatial | Shadow Area (XZ plane) | The area of the molecular shadow projected onto a specific plane. | Represents the molecule's size and shape, influencing binding pocket fit. nih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme. researchgate.netnih.gov This method is fundamental in structure-based drug design, providing insights into binding affinity, specificity, and the nature of ligand-target interactions at the atomic level. researchgate.net

For this compound, docking simulations would elucidate how its functional groups interact with a receptor's active site. The key features of the molecule for docking purposes include:

Hydrogen Bond Acceptors: The carbonyl oxygen of the acetamide (B32628) group and the tertiary amine nitrogen within the piperazine ring.

Hydrogen Bond Donor: The amide nitrogen (N-H).

Hydrophobic Regions: The methyl group on the piperazine ring and the ethyl bridge.

In docking studies of related piperazine derivatives, these groups are often shown to form critical interactions. For example, simulations of piperazin-1-ylpyridazine derivatives targeting deoxycytidine kinase revealed hydrogen bonds with key residues like Glycine, Arginine, and Aspartic acid. indexcopernicus.com A hypothetical docking of this compound into a kinase active site, for instance, would likely involve the acetamide group forming hydrogen bonds with the hinge region, a common binding motif for kinase inhibitors. The N-methylpiperazine moiety could extend into a solvent-exposed region or a hydrophobic pocket, contributing to affinity and selectivity.

Molecular Dynamics and Conformational Analysis

While molecular docking often treats the receptor as rigid, molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex, accounting for the flexibility of both molecules in an explicit solvent environment. researchgate.net MD is used to assess the stability of binding poses predicted by docking, characterize conformational changes, and calculate binding free energies.

Ligand-Based and Structure-Based Drug Design Methodologies

Drug design strategies are broadly categorized as either ligand-based or structure-based. nih.govfrontiersin.org

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the biological target is unknown. It relies on the knowledge of other molecules that bind to the target, using methods like QSAR and pharmacophore modeling to design new compounds. nih.gov The this compound scaffold itself can be considered a key pharmacophore feature. For instance, in the design of pyrazolopyrimidine-based kinase inhibitors, the 4-(4-methylpiperazin-1-yl)phenyl moiety was incorporated to explore structure-activity relationships and improve properties, demonstrating a successful LBDD approach. acs.org

Structure-Based Drug Design (SBDD) utilizes the known 3D structure of the target protein. researchgate.net Techniques like molecular docking are central to SBDD, allowing for the rational design of ligands that fit precisely into the target's binding site. frontiersin.org If a target for this compound were identified and its crystal structure solved, SBDD could be used to optimize the acetamide and methylpiperazine groups to enhance binding affinity and selectivity by making more specific hydrogen bonds or hydrophobic interactions.

Both methodologies offer powerful pathways for lead identification and optimization, and their integration often leads to the most successful outcomes in drug discovery. nih.gov

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Modeling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to reduce late-stage failures in drug development. researchgate.net In silico ADMET models, often powered by machine learning and large datasets, provide rapid and cost-effective predictions of these properties from chemical structure alone. aurigeneservices.comsrce.hr

This compound has been included in datasets used to develop and validate such in silico tools. ljmu.ac.uk The predicted ADMET profile is derived from its fundamental physicochemical properties.

Table 2: Computed Physicochemical Properties and Predicted ADMET Profile of this compound

| Property | Value | Source | Implication for ADMET |

| Molecular Weight | 157.21 g/mol | PubChem nih.gov | Well within the typical range for good oral bioavailability (Lipinski's Rule of 5: <500). |

| XLogP3-AA | -0.4 | PubChem nih.gov | Indicates high hydrophilicity, suggesting good aqueous solubility but potentially low passive membrane permeability. |

| Hydrogen Bond Donors | 1 | PubChem nih.gov | Complies with Lipinski's Rule of 5 (<5), favorable for membrane permeation. |

| Hydrogen Bond Acceptors | 3 | PubChem nih.gov | Complies with Lipinski's Rule of 5 (<10), favorable for membrane permeation. |

| Rotatable Bond Count | 2 | PubChem nih.gov | Low number of rotatable bonds suggests good oral bioavailability. |

| Polar Surface Area | 35.6 Ų | PubChem nih.gov | Low polar surface area (<140 Ų) is generally associated with good cell permeability. |

These computed descriptors suggest that this compound is likely to have good absorption and distribution properties. Predictive models can further estimate its potential for metabolism by cytochrome P450 enzymes, inhibition of cardiac hERG channels, or other toxicities, providing a comprehensive early-stage risk assessment. ljmu.ac.uknih.gov

Analytical Methodologies for Chemical and Biological Research

Spectroscopic Techniques for Structural Elucidation (NMR, IR, UV-Vis)

Spectroscopic methods are fundamental for the structural elucidation of organic molecules like N-(4-Methyl-1-piperazinyl)acetamide. These techniques provide detailed information about the compound's atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would identify the chemical environment of all protons, and ¹³C NMR would do the same for the carbon atoms.

¹H NMR : Based on its structure, one would expect to see distinct signals corresponding to the acetyl methyl protons (CH₃-C=O), the piperazine (B1678402) ring methylene (B1212753) protons (-CH₂-), the N-methyl protons (N-CH₃), and the N-H proton of the acetamide (B32628) group. The integration of these signals would confirm the number of protons in each group, and their splitting patterns would reveal adjacent protons.

¹³C NMR : The spectrum would show characteristic peaks for the carbonyl carbon (C=O), the acetyl methyl carbon, the piperazine ring carbons, and the N-methyl carbon. Although specific spectra for this compound are not readily available, studies on similar structures, such as imidazole-piperazine derivatives, routinely use ¹H NMR and ¹³C NMR to confirm their synthesis and structure. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. In an IR spectrum of this compound, characteristic absorption bands would be expected. For example, various N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives show a strong carbonyl (C=O) stretching band from the amide group, typically around 1660-1680 cm⁻¹, and an N-H stretching band around 3250-3370 cm⁻¹. tandfonline.com

UV-Vis Spectroscopy : Ultraviolet-Visible spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated systems. As this compound lacks an extensive chromophore, it would be expected to have minimal absorbance in the visible region but may show absorbance in the UV region due to the amide carbonyl group. The technique is often used in conjunction with chromatography for detection purposes.

Mass Spectrometry (MS) for Molecular Confirmation and Metabolite Identification

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, with a molecular formula of C₇H₁₅N₃O and a molecular weight of approximately 157.21 g/mol , high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition. nih.gov Electron Ionization (EI-MS) would likely show a molecular ion peak (M⁺) and various fragment ions corresponding to the loss of parts of the molecule, such as the acetyl group or fragments of the piperazine ring. This fragmentation pattern serves as a molecular fingerprint.

In metabolic studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying metabolites. The metabolism of ranolazine, a complex piperazine acetamide derivative, was extensively studied using LC-MS, which identified multiple biotransformation pathways including N-dealkylation of the piperazine ring and hydrolysis of the amide group. nih.gov A similar approach could be applied to identify potential metabolites of this compound in biological matrices.

Table 1: Predicted Mass Spectrometry Data for this compound

| Property | Predicted Value | Information Provided |

|---|---|---|

| Molecular Formula | C₇H₁₅N₃O | Elemental Composition |

| Molecular Weight | 157.21 g/mol | Confirmation of Compound Identity |

| Monoisotopic Mass | 157.1215 Da | Exact mass for HRMS confirmation |

Chromatographic Methods for Purity, Isolation, and Quantitative Analysis (HPLC, LC-MS/MS, GC-MS)

Chromatographic techniques are indispensable for separating, identifying, and quantifying chemical compounds in a mixture.

High-Performance Liquid Chromatography (HPLC) : HPLC is the most common method for assessing the purity of pharmaceutical compounds and for quantitative analysis. For a polar compound like this compound, a reverse-phase (RP-HPLC) method would typically be employed. sielc.com This involves a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water and a solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid to improve peak shape. sielc.comscholaris.ca Purity is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique couples the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. It is the gold standard for quantifying low concentrations of drugs and their metabolites in complex biological fluids like plasma. rsc.org An LC-MS/MS method for this compound would involve developing specific mass transitions (parent ion to product ion) for the analyte and an internal standard to ensure accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is suitable for volatile and thermally stable compounds. While this compound may not be sufficiently volatile for direct GC analysis, derivatization could be employed to increase its volatility. PubChem mentions the availability of GC-MS data for the related compound N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]acetamide. nih.gov

Table 2: Illustrative HPLC Parameters for Analysis of a Piperazine Derivative

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reverse Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (gradient elution) | Elution of the compound from the column |

| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency |

| Detection | UV at a specific wavelength (e.g., 210 nm) or MS | Quantifies or identifies the eluted compound |

| Temperature | 25 °C | Ensures reproducibility of retention time |

Note: These are typical parameters and would require optimization for this compound. sielc.comptfarm.pl

Radioligand Binding Assays for Receptor Affinity Characterization

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This is achieved by measuring how effectively the test compound competes with a known radioactive ligand (the radioligand) for binding to the receptor. While there is no specific data on this compound in such assays, the piperazine moiety is a common structural feature in compounds designed to target various receptors. ontosight.ai

For example, the tritiated compound [³H]A-369508, a complex piperazine acetamide derivative, was used as a selective agonist radioligand to characterize dopamine (B1211576) D4 receptors. nih.gov In such an assay, membranes from cells expressing the target receptor are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value, from which the binding affinity (Ki) can be calculated.

Biochemical Assays for Enzyme Activity and Cellular Viability

Biochemical assays are crucial for understanding a compound's biological effects at a molecular and cellular level.

Enzyme Activity Assays : If this compound were hypothesized to be an enzyme inhibitor, its effect would be tested using an enzyme activity assay. For instance, ciprofloxacin (B1669076) derivatives containing a piperazinyl moiety have been evaluated for their ability to inhibit bacterial DNA gyrase. iiarjournals.org The assay measures the rate of the enzymatic reaction in the presence and absence of the test compound to determine the concentration required for 50% inhibition (IC₅₀).

Cellular Viability Assays : These assays determine the effect of a compound on cell survival and proliferation. The MTT assay is a common colorimetric method used for this purpose. iiarjournals.orgmdpi.com Cells are incubated with various concentrations of the test compound, and their viability is measured. Such assays were used to show that N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) inhibited osteoclast formation without causing general cytotoxicity to bone marrow-derived macrophages. mdpi.com This type of assay would be essential to profile the cellular effects of this compound.

In Vivo Analytical Approaches (e.g., ICP-MS for Trace Element Analysis in Tissues)

While in vivo studies provide data on a compound's effects in a whole organism, specific analytical techniques are needed to measure compound or biomarker concentrations in tissues. There is no published information regarding the use of in vivo analytical approaches for this compound.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is an elemental analysis technique with extremely high sensitivity, capable of detecting metals and some non-metals at trace levels. It is not typically used for the direct analysis of an organic molecule like this compound. However, it could be relevant in specialized toxicological studies if the compound were, for example, formulated as a metal salt or if its administration were hypothesized to alter the distribution of essential or toxic trace elements in tissues.

Immunological Assays (e.g., ELISA, Western Blotting) for Protein Expression Analysis

Immunological assays use antibodies to detect and quantify specific proteins. They are vital for investigating the mechanism of action of a compound by measuring its effect on the expression levels of key proteins in signaling pathways.

Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA is a plate-based assay used for quantifying a specific protein in a sample. For instance, if this compound were found to have anti-inflammatory properties, an ELISA could be used to measure its effect on the levels of pro-inflammatory cytokines secreted by cells.

Western Blotting : This technique is used to detect specific proteins in a sample and provide information on their molecular weight and relative abundance. In studies of the related compound NAPMA, western blotting was used to show that it downregulated the expression of key proteins involved in osteoclast differentiation, such as c-Fos and NFATc1. mdpi.com Similarly, for another complex acetamide derivative, western blotting was used to demonstrate an increase in the expression of the p53 tumor suppressor protein in cancer cells. nih.gov This method would be critical for elucidating any cellular pathways modulated by this compound.

Emerging Research Areas and Future Perspectives for N 4 Methyl 1 Piperazinyl Acetamide Derivatives

具有增强治疗效果的杂合分子的开发

杂合分子的设计是将两种或多种具有不同药理活性的药效团连接在一起,以期获得比单一成分更优的治疗效果或协同作用。 研究人员已成功将N-(4-甲基-1-哌嗪基)乙酰胺的结构片段与其他药效团结合,开发出具有增强治疗效果的杂合分子。

例如,有研究将含有哌嗪环的乙酰胺衍生物与具有抗癌活性的噻唑环结合,合成了一系列新的化合物。 fabad.org.tr 体外细胞毒性实验结果表明,部分杂合分子对某些癌细胞系表现出显著的抑制活性。 mdpi.com 这种策略旨在将哌嗪部分的靶向性或改善溶解度的特性与另一部分的细胞毒性作用结合起来,从而提高药物的整体疗效。 nih.gov

研究发现数据表:

| 衍生物类型 | 目标适应症 | 研究发现 |

|---|---|---|

| 噻唑-乙酰胺杂合分子 | 癌症 | 对MCF-7和HepG2等癌细胞系显示出不同程度的细胞毒性。 mdpi.com |

| 吲哚-哌嗪杂合分子 | 阿尔茨海默病 | 表现出对乙酰胆碱酯酶(AChE)和5-HT6受体的双重抑制作用。 nih.gov |

靶向递送系统的探索

为了提高药物的靶向性,减少脱靶效应,研究人员开始探索将N-(4-甲基-1-哌嗪基)乙酰胺衍生物与靶向递送系统相结合。 acs.orgphyschemres.org 其中一个研究方向是利用人源铁蛋白(HumAfFt)作为载体,将含有哌嗪基的化合物与siRNA分子共轭,通过转铁蛋白受体1(TfR1)介导,实现对癌细胞的靶向递送。 acs.org 这种策略有望提高药物在肿瘤部位的浓度,从而增强抗癌效果并降低对正常组织的毒性。 acs.org

此外,利用聚合物纳米颗粒作为药物载体也是一个活跃的研究领域。 physchemres.org 通过ONION计算等理论方法,可以研究乙酰胺衍生物与PCA-PEG-PCA等共聚物之间的相互作用,为设计更有效的靶向递送系统提供理论依据。 physchemres.org

多聚药理学和多靶点治疗方法

复杂疾病如癌症和神经退行性疾病通常涉及多个信号通路和靶点。 nih.govunisi.it 因此,单一靶点的药物往往效果有限。多聚药理学旨在开发能够同时作用于多个靶点的单一药物分子,以期达到更好的治疗效果。 nih.gov

N-(4-甲基-1-哌嗪基)乙酰胺衍生物因其结构的可修饰性,成为多靶点药物设计的重要骨架。 bohrium.com 研究人员通过对哌嗪环和乙酰胺部分进行不同的化学修饰,使其能够与多个靶点结合。例如,在阿尔茨海默病的治疗研究中,有报道称基于哌嗪的衍生物可以同时抑制乙酰胆碱酯酶(AChE)和单胺氧化酶(MAO),或同时作用于胆碱能和血清素能系统,从而从多个层面干预疾病的进程。 nih.govnih.gov 这种多靶点的方法被认为比单一靶点药物或联合用药具有更好的药代动力学特性和患者依从性。 nih.gov

潜在的环境应用(例如,光降解污染物)

除了在医药领域的应用,N-(4-甲基-1-piperazinyl)acetamide的衍生物在环境化学领域也显示出潜在的应用价值。 某些研究探索了利用含有类似结构片段的化合物作为催化剂,通过光催化降解水中的有机污染物。 mdpi.comresearchgate.net

例如,有研究表明,含有萘甲酰胺和硫脲结构的铜配合物在光照下能有效催化甲基橙等染料的降解。 这一发现提示,通过对N-(4-甲基-1-piperazinyl)acetamide进行结构改造,例如引入光敏基团,有望开发出新型的光催化剂,用于处理工业废水和环境修复。 mdpi.comsemanticscholar.org 光催化降解技术利用半导体材料在光照下产生强氧化性的自由基来分解污染物,是一种环境友好的净化技术。 mdpi.commdpi.com

新的治疗适应症和机理阐明

随着研究的深入,N-(4-甲基-1-哌嗪基)乙酰胺衍生物不断被发现具有新的治疗潜力。除了已知的抗癌、抗炎和抗精神病活性外,一些新的适应症正在被探索。 ontosight.ainih.govresearchgate.net

例如,一项研究发现,一种名为N-[2-(4-乙酰基-1-哌嗪基)苯基]-2-(3-甲基苯氧基)乙酰胺(NAPMA)的化合物,能够显著抑制破骨细胞的分化,并对卵巢切除术诱导的骨质疏松症具有保护作用。 mdpi.com 该研究通过体外和体内实验证明,NAPMA通过下调c-Fos和NFATc1等破骨细胞特异性标志物的表达来抑制骨吸收。 mdpi.com 这一发现为开发治疗骨质疏松等骨相关疾病的新药提供了新的思路。

此外,对该类化合物作用机制的深入阐明也是未来的一个重要研究方向。例如,在抗癌研究中,需要进一步明确其是通过诱导细胞凋亡、抑制血管生成还是通过其他信号通路发挥作用。 在神经系统疾病研究中,则需要更精确地了解其与不同神经递质受体的相互作用模式。 researchgate.netresearchgate.net

提及的化合物列表

| 化合物名称 |

| N-(4-Methyl-1-piperazinyl)acetamide |

| N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide |

| N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide |

| N-(4-(piperazin-1-ylsulfonyl) phenyl) acetamide (B32628) |

| N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) |

| N-(4-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(propylamino) propanamide |

| N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-Methylpiperazin-1-yl)Acetamide |

| N-benzyl 2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide |

| 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N-(benzo[d]thiazol-2-yl))acetamide |

Q & A

Basic Research Questions

Q. What synthetic protocols are commonly used to prepare N-(4-Methyl-1-piperazinyl)acetamide derivatives, and how can reaction conditions be optimized?

- Methodology : Derivatives are synthesized via nucleophilic substitution or coupling reactions. For example, α-chloroacetamides react with 4-methylpiperazine under reflux in anhydrous solvents (e.g., DMF or THF) with a base like K₂CO₃. Optimization involves adjusting stoichiometry (1:1.2 molar ratio of acetamide to piperazine), temperature (70–90°C), and reaction time (12–24 hrs). Post-synthesis purification uses column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Characterization : Confirm structure via -NMR (e.g., piperazinyl protons at δ 2.3–3.5 ppm), IR (amide C=O stretch ~1650 cm), and LC-MS for molecular ion verification .

Q. How is the structural stability of this compound derivatives assessed in preclinical studies?

- Methodology :

- Crystallography : X-ray diffraction reveals intermolecular interactions (e.g., hydrogen bonds between acetamide carbonyl and piperazinyl N-H groups) that influence stability .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., >200°C for most derivatives) .

- Solubility Studies : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid to assess bioavailability .

Advanced Research Questions

Q. What experimental designs are used to evaluate the analgesic and anti-hypernociceptive activities of this compound derivatives?

- In Vivo Models :

- Hot-Plate Test : Measures latency to pain response in rodents (dose range: 10–50 mg/kg, i.p.) .